1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H11F2NO2. It is characterized by the presence of an amino group, a difluoromethoxy group, and a propan-2-one moiety.
Preparation Methods
The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-(difluoromethoxy)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-(Difluoromethoxy)phenyl)propan-1-amine: This compound has a similar structure but with an amine group instead of a ketone.
2-(4-(Difluoromethoxy)phenyl)propan-2-amine: This compound features a secondary amine group.
3-Amino-1-(4-(difluoromethoxy)phenyl)piperidin-2-one: This compound has a piperidine ring structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-[4-amino-3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)4-7-2-3-8(13)9(5-7)15-10(11)12/h2-3,5,10H,4,13H2,1H3 |
InChI Key |
RYNMKCKOKFHJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.